molecular formula C4H7N3O2 B155138 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one CAS No. 133882-98-1

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one

Cat. No. B155138
CAS RN: 133882-98-1
M. Wt: 129.12 g/mol
InChI Key: SMQPRZPBBUJEGU-UHFFFAOYSA-N
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Description

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one is a biochemical used for proteomics research . Its molecular formula is C4H7N3O2 and its molecular weight is 129.119 .


Synthesis Analysis

Recent advances in the synthesis of imidazoles, the class of compounds to which 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one belongs, have focused on regiocontrolled synthesis . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . For example, one method involves the nickel-catalysed cyclization of amido-nitriles .


Molecular Structure Analysis

Imidazole, the core structure of 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazoles are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is described, including discussion of scope and limitations, reaction mechanisms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Future Directions

Imidazoles have become an important synthon in the development of new drugs . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-7-3(9)2(8)6-4(7)5/h3,9H,1H3,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQPRZPBBUJEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928316
Record name 2-Imino-1-methyl-2,5-dihydro-1H-imidazole-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one

CAS RN

133882-98-1
Record name 2-Imino-1-methyl-2,5-dihydro-1H-imidazole-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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